molecular formula C16H12N2O3 B2416080 4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 16798-54-2

4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No. B2416080
CAS RN: 16798-54-2
M. Wt: 280.283
InChI Key: FPULHXWGWWVYPV-UHFFFAOYSA-N
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Description

“4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide” is a compound that belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This motivated researchers to adopt a much simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields .


Molecular Structure Analysis

The molecular structure of this compound includes a 4-quinolone scaffold, which holds significant relevance in medicinal chemistry . The quinolone itself is a privileged scaffold in terms of its druggability, finding its utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a water solubility of 0.054 mg/mL, a logP of 1.89 (ALOGPS) and 1.73 (Chemaxon), and a pKa (Strongest Acidic) of 6.03 . It also has a hydrogen acceptor count of 3, a hydrogen donor count of 2, and a polar surface area of 69.64 Å2 .

Scientific Research Applications

Anti-Proliferative Agents

A series of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids demonstrated significant in vitro anti-proliferative activity against various cancer cell lines, including PANC 1, HeLa, and MDA-MB-231. Certain compounds within this series showed considerable anti-proliferative activity, with GI50 values ranging from 0.15 to 1.4 μM. The relationship between the compounds' structure and their anti-proliferative activity was further supported by in silico molecular docking studies against tubulin protein (Banu et al., 2017).

Cholinesterase Inhibitors and Ca Channel Antagonists

A series of new 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides were synthesized and evaluated for their potential as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitors. Some derivatives were found to exhibit selective inhibition towards AChE or BuChE. Additionally, docking analysis was carried out to understand the binding mode in the active site of these enzymes and explain the observed selectivities. One of the compounds demonstrated the ability to decrease K(+)-induced calcium signals in bovine chromaffin cells (Tomassoli et al., 2011).

Pharmacological Activities and Synthetic Versatility

4-Oxoquinolines, including N-1-Alkylated-4-oxoquinoline derivatives, are of great interest due to their biological and synthetic versatility. The presence of a carboxamide unit linked to the C-3 carbon of the 4-oxoquinoline core has been associated with various biological activities. The N-ethylation reaction of specific derivatives was investigated, highlighting their potential for different pharmacological activities, including antibacterial and antiviral effects (Batalha et al., 2019).

Bioisosteric Replacements for Enhanced Analgesic Properties

Research on the bioisosteric replacement of the benzyl phenyl ring in certain 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides with isosteric heterocycles resulted in a noticeable increase in analgesic activity for specific derivatives. This study showcases the potential of structural modifications in enhancing the analgesic properties of these compounds (Ukrainets et al., 2016).

Future Directions

The future directions for this compound could involve further exploration and optimization of synthetic methodologies for the synthesis of its derivatives . Additionally, more research could be conducted to explore its therapeutic potential, as well as its safety and efficacy in various models .

properties

IUPAC Name

4-hydroxy-2-oxo-N-phenyl-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-14-11-8-4-5-9-12(11)18-16(21)13(14)15(20)17-10-6-2-1-3-7-10/h1-9H,(H,17,20)(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPULHXWGWWVYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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